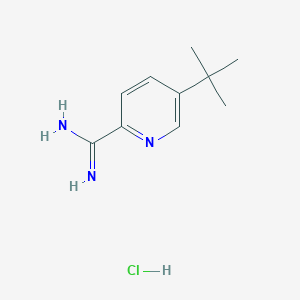
4-Methyl-6-phenylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-phenylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by a methyl group at the 4th position and a phenyl group at the 6th position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenylnicotinic acid typically involves the use of nicotinic acid derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a known method for producing nicotinic acid derivatives . This process is typically carried out in a controlled environment to manage by-products and ensure high yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-6-phenylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-6-phenylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to act on nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism and redox reactions . The compound’s effects are mediated through its role as a precursor to nicotinamide coenzymes, which are essential for various enzymatic reactions in the body .
Comparación Con Compuestos Similares
Nicotinic Acid:
3-Methylpyridine: Another derivative of nicotinic acid with different substitution patterns.
Phenolic Compounds: These compounds share the phenyl group but differ in their overall structure and properties.
Uniqueness: 4-Methyl-6-phenylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenyl group on the nicotinic acid ring makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
29051-45-4 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-methyl-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-7-12(10-5-3-2-4-6-10)14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) |
Clave InChI |
LZCUYAFRSJCAFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)
![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)







![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)

